molecular formula C14H13ClN2O2 B14323741 4-Chloro-2-nitro-6-(1-phenylethyl)aniline CAS No. 105957-75-3

4-Chloro-2-nitro-6-(1-phenylethyl)aniline

Cat. No.: B14323741
CAS No.: 105957-75-3
M. Wt: 276.72 g/mol
InChI Key: JTXHKFSQSKEYHB-UHFFFAOYSA-N
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Description

4-Chloro-2-nitro-6-(1-phenylethyl)aniline is an organic compound with the molecular formula C14H13ClN2O2 It is a derivative of aniline, featuring a chloro group, a nitro group, and a phenylethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-nitro-6-(1-phenylethyl)aniline typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 4-chloroaniline to introduce the nitro group, followed by a Friedel-Crafts alkylation to attach the phenylethyl group. The reaction conditions for these steps often include the use of strong acids like sulfuric acid for nitration and Lewis acids like aluminum chloride for the Friedel-Crafts reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-nitro-6-(1-phenylethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Chloro-2-nitro-6-(1-phenylethyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Its derivatives are screened for activity against various biological targets.

    Medicine: Explored as a potential lead compound for drug development. Its structural features make it a candidate for modification and optimization in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-nitro-6-(1-phenylethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the phenylethyl group may enhance binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-nitro-6-(1-phenylethyl)aniline is unique due to the presence of all three functional groups (chloro, nitro, and phenylethyl) on the benzene ring. This combination of groups imparts distinct chemical properties, such as increased hydrophobicity and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

105957-75-3

Molecular Formula

C14H13ClN2O2

Molecular Weight

276.72 g/mol

IUPAC Name

4-chloro-2-nitro-6-(1-phenylethyl)aniline

InChI

InChI=1S/C14H13ClN2O2/c1-9(10-5-3-2-4-6-10)12-7-11(15)8-13(14(12)16)17(18)19/h2-9H,16H2,1H3

InChI Key

JTXHKFSQSKEYHB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C2=C(C(=CC(=C2)Cl)[N+](=O)[O-])N

Origin of Product

United States

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